molecular formula C14H20O2 B14848852 3-Tert-butyl-5-(cyclopropylmethoxy)phenol

3-Tert-butyl-5-(cyclopropylmethoxy)phenol

Cat. No.: B14848852
M. Wt: 220.31 g/mol
InChI Key: IIYNTUYKJFFGSR-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent and charcoal-supported rhodium catalysts can also be employed for stereoselective hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone derivative.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-Tert-butyl-5-(cyclopropylmethoxy)phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-(cyclopropylmethoxy)phenol is unique due to the presence of both the tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-tert-butyl-5-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)11-6-12(15)8-13(7-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3

InChI Key

IIYNTUYKJFFGSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OCC2CC2)O

Origin of Product

United States

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